1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzoyl moiety, an azetidine ring, and a piperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps:
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Formation of the Azetidine Ring:
- Starting with a suitable precursor, such as 2-(trifluoromethyl)benzoyl chloride, the azetidine ring can be formed through a cyclization reaction. This step often requires a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
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Attachment of the Piperidine Ring:
- The azetidine intermediate is then reacted with a piperidine derivative. This step may involve nucleophilic substitution reactions, where the azetidine nitrogen attacks the carbonyl carbon of the piperidine derivative.
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Final Coupling:
- The final step involves coupling the azetidine-piperidine intermediate with a carboxamide group. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving trifluoromethylated compounds.
Material Science: The compound’s stability and reactivity make it useful in developing new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.
Pathways Involved: The compound could interfere with metabolic pathways by mimicking natural substrates or binding to active sites of enzymes, thereby blocking their function.
Comparison with Similar Compounds
1-(2-(Trifluoromethyl)benzoyl)piperidine-4-carboxamide: Lacks the azetidine ring, which may affect its binding affinity and specificity.
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine: Lacks the carboxamide group, potentially altering its solubility and reactivity.
Uniqueness: 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to the combination of the trifluoromethyl group, azetidine ring, and piperidine carboxamide. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c18-17(19,20)14-4-2-1-3-13(14)16(25)23-9-12(10-23)22-7-5-11(6-8-22)15(21)24/h1-4,11-12H,5-10H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLNMGPZXYSTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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